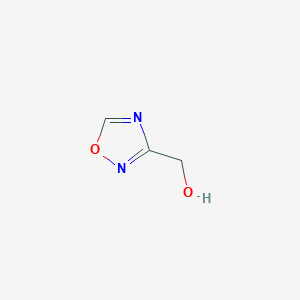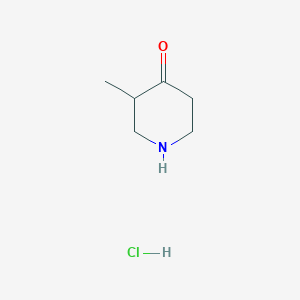![molecular formula C7H9NO2 B1322774 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 1367697-62-8](/img/structure/B1322774.png)
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Descripción general
Descripción
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also referred to as vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .
Synthesis Analysis
The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . This compound is a potential precursor of deoxycarbocyclic nucleosides .Molecular Structure Analysis
The empirical formula of this compound is C6H7NO, and its molecular weight is 109.13 . The structure of this compound was investigated using Fourier transform microwave spectroscopy .Chemical Reactions Analysis
This compound undergoes a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid . On the other hand, the reaction of 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene with trifluoroacetic acid in heated benzene afforded 1-[(benzoylamino)methyl]-1,3-cyclopentadiene which afforded a Diels–Alder cycloadduct with N-phenylmaleimide .Physical And Chemical Properties Analysis
The boiling point of this compound is 102-106 °C/0.25 mmHg (lit.), and its melting point is 54-58 °C (lit.) . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Skeletal Rearrangement
This compound can undergo a novel skeletal rearrangement under acidic conditions . The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, which underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones .
Synthetic Building Block
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a versatile synthetic building block . It has been used in the development of various methods of preparation of Vince lactam and the resolution of its stereoisomers .
Mechanistic Investigation
The compound has been used in mechanistic investigation on the Diels-Alder reaction of tosyl cyanide and cyclopentadiene via labeling experiments .
Enzyme Studies
It has been used in studies involving Lipase enzymes for the resolution of racemic mixtures .
Transition Metal Catalyzed Methodology Development
The versatility of this compound is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .
Therapeutic Drug Synthesis
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been used in the synthesis of therapeutic drugs . For example, it was used in the preparation of (3 aS,4 R,6 R,6 aR)-6- ((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3 aH -cyclopenta [ d ] [1,3]dioxol-4-amine, a precursor of analog of bredinin .
Chemoenzymatic Synthesis
It has been used in the chemoenzymatic synthesis of (−)-carbovir .
Safety And Hazards
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWRUUYOYWXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What interesting chemical transformation do 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo under acidic conditions?
A1: These derivatives, when treated with trifluoroacetic acid, undergo a stereospecific rearrangement. This results in the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This unusual transformation essentially expands the ring system and introduces an oxygen atom into the structure. [] You can learn more about the proposed mechanism and reaction conditions in the research article:
Q2: Can 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives participate in other types of reactions?
A2: Yes, they can! For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with trifluoroacetic acid in heated benzene to yield 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels-Alder cycloaddition. [] This highlights the versatility of these compounds as building blocks in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)



![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)



